
Lithium;2-methanidyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-methanidyl-1,3-benzothiazole is an organic molecule that has been the subject of scientific research for its potential applications in various fields. This molecule is also known as LiMBT and is a derivative of benzothiazole. The unique structure of LiMBT makes it an interesting molecule for scientific research.
作用機序
The mechanism of action of LiMBT is not fully understood. However, studies have shown that LiMBT can interact with DNA and inhibit the activity of certain enzymes. This interaction with DNA may explain the potential antitumor activity of LiMBT.
Biochemical and Physiological Effects:
Studies have shown that LiMBT can affect the levels of certain neurotransmitters in the brain. This effect may explain the potential use of LiMBT in the treatment of bipolar disorder. LiMBT has also been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using LiMBT in lab experiments is its high purity. LiMBT can be synthesized with high purity, making it an ideal molecule for studying its properties. One limitation of using LiMBT is its low solubility in water. This can make it difficult to carry out certain experiments.
将来の方向性
There are several future directions for research on LiMBT. One direction is to study its potential use as an antitumor agent. Another direction is to study its potential use in the treatment of bipolar disorder. Further research is also needed to fully understand the mechanism of action of LiMBT. Additionally, studies can be carried out to improve the solubility of LiMBT in water, making it easier to use in experiments.
合成法
The synthesis of LiMBT can be achieved through various methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with lithium hydride. This method yields high purity LiMBT and is relatively simple to carry out.
科学的研究の応用
LiMBT has been extensively studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, LiMBT has been used to prepare conducting polymers. In catalysis, LiMBT has been used as a catalyst for various chemical reactions. In medicinal chemistry, LiMBT has shown potential as an antitumor agent.
特性
CAS番号 |
125414-91-7 |
|---|---|
製品名 |
Lithium;2-methanidyl-1,3-benzothiazole |
分子式 |
C8H6LiNS |
分子量 |
155.2 g/mol |
IUPAC名 |
lithium;2-methanidyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |
InChIキー |
JLIRGLDIUMZDEB-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
正規SMILES |
[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |
同義語 |
Lithium, (2-benzothiazolylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




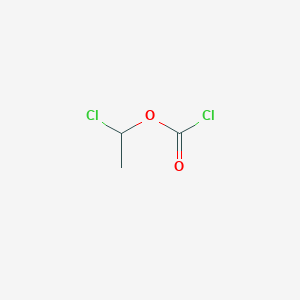
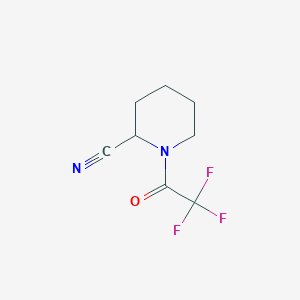

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
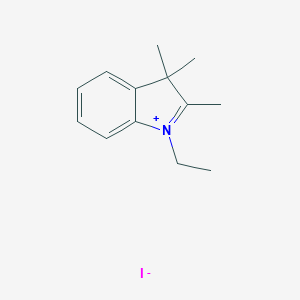
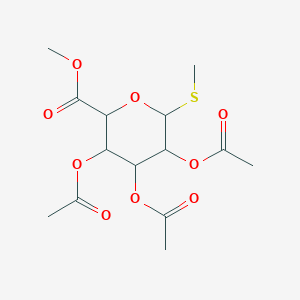
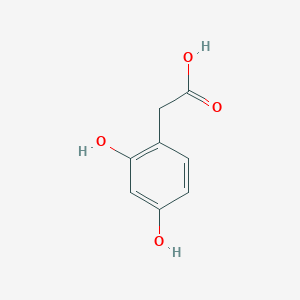

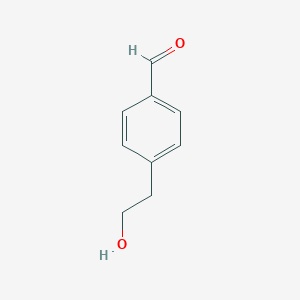
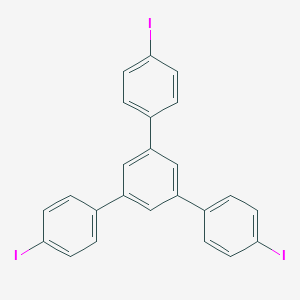
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
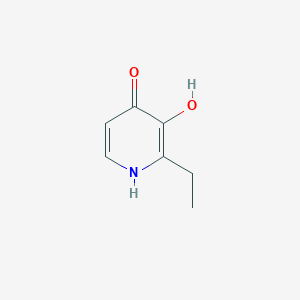
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)